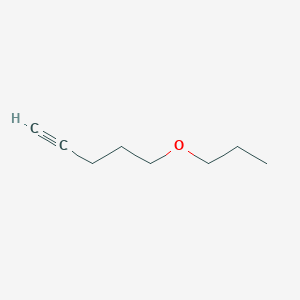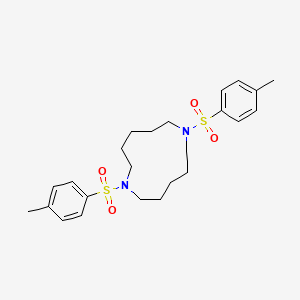
1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacyclododecane is a chemical compound that belongs to the class of diazacyclododecanes This compound is characterized by the presence of two 4-methylbenzene-1-sulfonyl groups attached to a 1,7-diazacyclododecane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacyclododecane typically involves the reaction of 1,7-diazacyclododecane with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacyclododecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacyclododecane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacyclododecane involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The diazacyclododecane ring provides a rigid framework that can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacycloheptadecane
- 1,4-Bis(4-methylbenzene-1-sulfonyl)-1,4-diazacyclohexane
- 1,7-Bis(4-chlorobenzene-1-sulfonyl)-1,7-diazacyclododecane
Uniqueness
1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacyclododecane is unique due to its specific structural features, such as the presence of two 4-methylbenzene-1-sulfonyl groups and the 1,7-diazacyclododecane ring
Properties
CAS No. |
87338-07-6 |
|---|---|
Molecular Formula |
C24H34N2O4S2 |
Molecular Weight |
478.7 g/mol |
IUPAC Name |
1,7-bis-(4-methylphenyl)sulfonyl-1,7-diazacyclododecane |
InChI |
InChI=1S/C24H34N2O4S2/c1-21-9-13-23(14-10-21)31(27,28)25-17-5-3-7-19-26(20-8-4-6-18-25)32(29,30)24-15-11-22(2)12-16-24/h9-16H,3-8,17-20H2,1-2H3 |
InChI Key |
YCAVKIKYNQWIBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCCN(CCCCC2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(4-Chlorophenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398822.png)

![(3S)-3-[(Triphenylmethyl)amino]azetidin-2-one](/img/structure/B14398835.png)
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14398837.png)
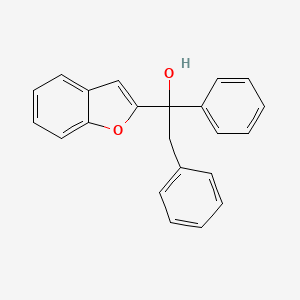
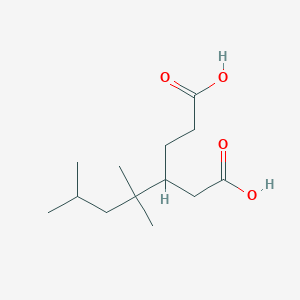
![1,1',1'',1''',1'''',1'''''-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene](/img/structure/B14398852.png)
![3-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398853.png)
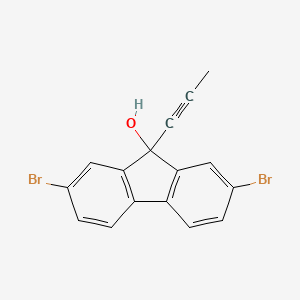
![4,6,6,9-Tetramethyl-7,8-dihydro-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14398877.png)
![2-Propen-1-one, 3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]-](/img/structure/B14398880.png)
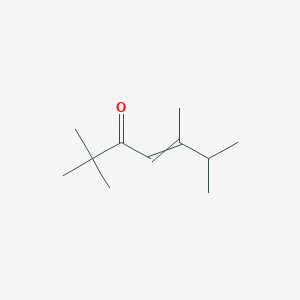
![N-Butyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14398886.png)
